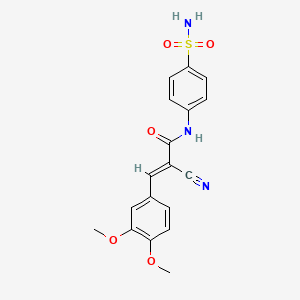![molecular formula C8H17N3O B2500284 N-[(1-ethylpyrrolidin-2-yl)methyl]urea CAS No. 923176-83-4](/img/structure/B2500284.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylpyrrolidin-2-yl)methyl]urea is a chemical compound used for proteomics research . It has a molecular formula of C8H17N3O and a molecular weight of 171.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Synthesis of Anticancer Intermediates : N-[(1-ethylpyrrolidin-2-yl)methyl]urea is closely related to compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs. A high-yield synthetic method was established for this compound, showcasing its potential in pharmaceutical applications (Zhang, Lai, Feng, & Xu, 2019).
Development of Novel Phosphoranes : Research includes the synthesis of novel phosphoranes containing urea derivatives like N-Acetyl-N′-methyl or ethyl urea, which shows potential in chemical engineering and materials science (Afshar & Islami, 2009).
Biochemical Properties and Applications
Investigation of Hydrogen Bonding and Molecular Interactions : Studies focus on understanding the conformational isomers and intramolecular hydrogen bonding of pyrid-2-yl ureas, which is critical in the field of molecular chemistry and biology (Chien et al., 2004).
Enzyme Inhibition and Anticancer Research : Urea derivatives, including variants of this compound, have been synthesized and tested for enzyme inhibition and anticancer properties, indicating their potential use in medical research and drug development (Mustafa, Perveen, & Khan, 2014).
Environmental Impact and Agricultural Applications
Soil and Agricultural Science : Long-term urea fertilization studies, involving compounds like this compound, help understand the impact of such fertilizers on soil microbial communities, essential for sustainable agriculture and environmental science (Sun, Li, Hu, & Liu, 2019).
Association with Other Chemicals in Molecular Studies : N-(pyridin-2-yl),N'-substituted ureas' association with other chemicals, such as amino-1,8-naphthyridines and benzoates, are studied for their substituent effects on complex formation, relevant in chemical synthesis and molecular interaction research (Ośmiałowski et al., 2013).
Pharmaceutical and Medicinal Chemistry
Synthesis of Acetylcholinesterase Inhibitors : Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, related to this compound, for antiacetylcholinesterase activity is significant in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Cancer Treatment Research : The compound NVP-BGJ398, a potent and selective inhibitor of the fibroblast growth factor receptor family, is synthesized from N-aryl-N'-pyrimidin-4-yl ureas, showing promise in cancer therapy (Guagnano et al., 2011).
Eigenschaften
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZLXPHYBZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2500201.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)


![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)